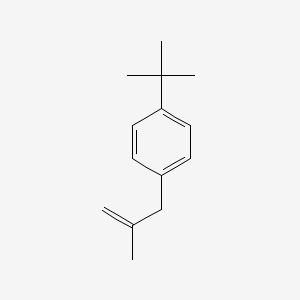

3-(4-Tert-butylphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Tert-butylphenyl)-2-methyl-1-propene” is an organic compound . It is a derivative of phenylpropane, a class of organic compounds containing a phenylpropane moiety .

Synthesis Analysis

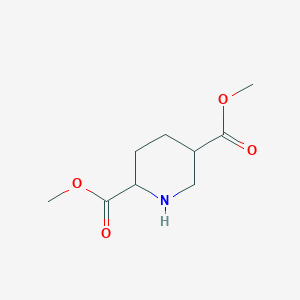

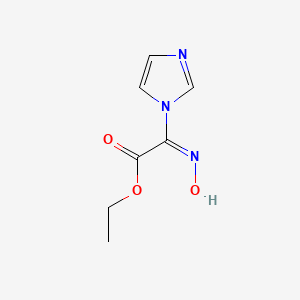

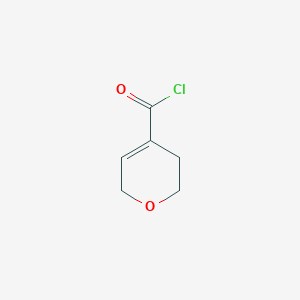

The synthesis of a precursor to Lilial®, which is similar to the compound , has been described in the literature. This synthesis is based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst .

Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be analyzed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .

Chemical Reactions Analysis

The chemical reactions of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be analyzed using various techniques. For example, MALDI-TOF MS can be used to study the ionization efficiency of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be inferred from related compounds. For example, 4-tert-Butylphenol, an isomeric tert-butyl phenol, is a white solid with a distinct phenolic odor and dissolves in basic water .

Wissenschaftliche Forschungsanwendungen

Decomposition of Air Toxics

A study by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This research is significant for understanding the environmental impact and decomposition pathways of tert-butyl compounds in atmospheric conditions. The study demonstrates the feasibility of using radio frequency plasma for decomposing and converting MTBE into simpler molecules like CH4, C2H4, and C2H2, which has implications for environmental remediation technologies (Hsieh et al., 2011).

Catalysis and Synthesis

Bielański et al. (2003) review the use of heteropoly acids in the synthesis of MTBE, highlighting the search for new catalysts to improve the synthesis process due to environmental and stability concerns with sulphonated resins. The study's focus on dodecatungstosilicic acid as a catalyst for MTBE synthesis provides insights into alternative, potentially more environmentally friendly catalytic processes for manufacturing compounds with tert-butyl groups (Bielański et al., 2003).

Flavor Compounds in Foods

Smit et al. (2009) discuss the production and breakdown pathways of branched chain aldehydes, including compounds structurally similar to "3-(4-Tert-butylphenyl)-2-methyl-1-propene," in foods. This research sheds light on the metabolic conversions, microbial, and food composition factors influencing the formation of these flavor compounds, essential for food science and technology (Smit et al., 2009).

Downstream Processing of Bioproducts

Xiu and Zeng (2008) review the downstream processing of biologically produced diols, including 1,3-propanediol and 2,3-butanediol, highlighting the challenges and costs associated with separating these compounds from fermentation broths. This research is relevant for understanding the industrial processing and purification challenges of chemical compounds, including those related to tert-butyl groups (Xiu & Zeng, 2008).

Wirkmechanismus

Target of Action

Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to target corticosteroid 11-beta-dehydrogenase isozyme 1 in humans .

Biochemical Pathways

Related compounds have been shown to affect spermatogenesis in rat seminiferous tubule cultures . This suggests that 3-(4-Tert-butylphenyl)-2-methyl-1-propene may also have an impact on reproductive biochemical pathways.

Eigenschaften

IUPAC Name |

1-tert-butyl-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNTYYIJIBFHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548845 |

Source

|

| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-2-methyl-1-propene | |

CAS RN |

73566-44-6 |

Source

|

| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)